molecular formula C10H10F2O4 B3042092 3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid CAS No. 501435-61-6

3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid

Cat. No.: B3042092
CAS No.: 501435-61-6
M. Wt: 232.18 g/mol
InChI Key: ILHZBDNSEQAZCX-UHFFFAOYSA-N
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Description

3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a methoxyphenyl group attached to a propanoic acid backbone. Its unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, such as 2-methylpropanoic acid, using hydrogen fluoride under controlled conditions to introduce the fluorine atoms. The intermediate product is then subjected to further reactions to introduce the hydroxyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but lacks the fluorine atoms.

    3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: Contains three fluorine atoms and a different substituent group.

Uniqueness

3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

IUPAC Name

3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-16-7-4-2-6(3-5-7)10(11,12)8(13)9(14)15/h2-5,8,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHZBDNSEQAZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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